m-PEG7-acid

Übersicht

Beschreibung

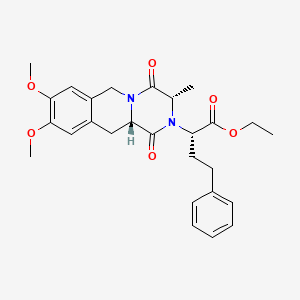

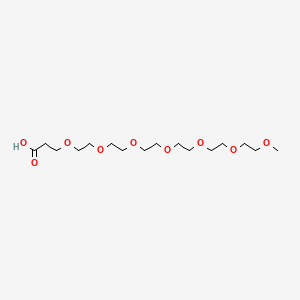

M-PEG7-acid is a PEG derivative containing a terminal carboxylic acid . The terminal carboxylic acid can be reacted with primary amine groups in the presence of activators (e.g. EDC, or DCC) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

The synthesis of m-PEG7-acid involves the reaction of the terminal carboxylic acid with primary amine groups in the presence of activators such as EDC or DCC . This forms a stable amide bond .Molecular Structure Analysis

The molecular structure of m-PEG7-acid is represented by the linear formula C16H32O9 . The InChI code for m-PEG7-acid is 1S/C16H32O9/c1-19-4-5-21-8-9-23-12-13-25-15-14-24-11-10-22-7-6-20-3-2-16 (17)18/h2-15H2,1H3, (H,17,18) .Chemical Reactions Analysis

The terminal carboxylic acid of m-PEG7-acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .Physical And Chemical Properties Analysis

M-PEG7-acid has a molecular weight of 368.42 . and is available in reagent grade for research purposes .Wissenschaftliche Forschungsanwendungen

-

Poly(propargyl alcohol) Polymers

- Application : These polymers are used in electronic devices and biomedical scopes due to their π-electron conjugation in their backbone .

- Method : The polymers were prepared by the polymerization of propargyl alcohol (PGA) monomer in different media under the action of high energy photons, γ-rays, without the use of catalysts .

- Results : The synthesized polymers have FTIR bands (C=C) in the range of 1607–1652 cm −1 and an absorption broadband in the spectrum range of 305–316 nm .

-

Heterobifunctional Poly(ethylene glycol)

- Application : PEG and its conjugates are used in pharmaceutical applications, protein modification, PEG-drug conjugates, polymer micelles, and 3-D scaffold materials in tissue engineering .

- Method : Heterogeneous reactive groups are attached to PEG at its α,ω-terminals .

- Results : The structure of PEG enhances its applications as drug carriers or in other biomedical end uses .

-

- Application : m-PEG7-acid is used as a non-cleavable linker for bioconjugation . It contains a -CH3 group and a COOH/Carboxylic Acid group linked through a linear PEG chain .

- Method : The carboxylic acid group of m-PEG7-acid can react with an amine-containing moiety in the presence of coupling reagents such as EDC, HATU .

- Results : The resulting conjugates can be used in various biochemical applications .

-

- Application : m-PEG linkers, including m-PEG7-acid, can be used in drug delivery systems . The PEGylation of therapeutic molecules can improve their pharmacokinetics and reduce their immunogenicity .

- Method : The carboxylic acid group of m-PEG7-acid can be conjugated to a drug molecule, forming a PEG-drug conjugate .

- Results : The resulting PEG-drug conjugates can have improved solubility, stability, and half-life in the body .

-

- Application : m-PEG7-acid can be used for the surface modification of materials . The hydrophilic nature of PEG can improve the biocompatibility of materials .

- Method : The carboxylic acid group of m-PEG7-acid can be covalently attached to the surface of a material .

- Results : The resulting PEGylated surface can have improved biocompatibility and reduced protein adsorption .

-

Protein and Peptide PEGylation

- Application : m-PEG7-acid can be used for the PEGylation of proteins and peptides . PEGylation can improve the stability, solubility, and half-life of these biomolecules .

- Method : The carboxylic acid group of m-PEG7-acid can react with amine groups on the protein or peptide in the presence of coupling reagents such as EDC or HATU .

- Results : The resulting PEGylated proteins or peptides can have improved pharmacokinetic properties .

-

- Application : m-PEG7-acid can be used in the preparation of hydrogels . These hydrogels can be used in various applications such as drug delivery and tissue engineering .

- Method : The carboxylic acid group of m-PEG7-acid can react with other functional groups to form crosslinked networks .

- Results : The resulting hydrogels can have tunable properties such as mechanical strength and swelling behavior .

Safety And Hazards

Zukünftige Richtungen

M-PEG7-acid is a type of monofunctional or heterobifunctional mPEG linker, which can be used with various active groups including carboxylic acid, NHS ester, hydroxyl, amine, azide, bromide, maleimide, alkyne, aldehyde, thiol, toysl, etc . This suggests that m-PEG7-acid has potential for a wide range of applications in research and development .

Eigenschaften

IUPAC Name |

3-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H32O9/c1-19-4-5-21-8-9-23-12-13-25-15-14-24-11-10-22-7-6-20-3-2-16(17)18/h2-15H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOPQIPMESCUIHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H32O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

m-PEG7-acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.